molecular formula C17H20ClNO2 B2586733 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide CAS No. 2411267-06-4

2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide

Cat. No. B2586733
M. Wt: 305.8
InChI Key: QZPYPEXRKSIURV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide is a chemical compound with the following properties:



  • Empirical Formula : C<sub>15</sub>H<sub>15</sub>ClNO

  • Molecular Weight : 255.74 g/mol

  • CAS Number : 2564-05-8

  • Appearance : Solid



Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide consists of a chlorophenyl group, a cyclopropylphenylmethyl group, and an acetylamide moiety. The chloro and hydroxy groups contribute to its reactivity and pharmacological properties.



Chemical Reactions Analysis


  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Substitution Reactions : The chloro group can participate in substitution reactions, such as nucleophilic substitution or elimination-addition reactions.

  • Alkyne Reactivity : The terminal alkyne group may engage in various alkyne-specific reactions, including Sonogashira coupling or click chemistry.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol)

  • Stability : Store in a cool, dry place away from light and moisture.


Safety And Hazards


  • Eye Irritant : Handle with care; wear appropriate protective equipment.

  • Combustible : Store away from open flames or ignition sources.

  • Health Hazards : Refer to safety data sheets (SDS) for detailed health and safety information.


Future Directions

Further research is needed to explore the pharmacological potential, biological activity, and potential applications of this compound. Investigating its interactions with specific targets and assessing its toxicity profile would be valuable.


Please note that this analysis is based on available information, and further experimental studies are essential for a comprehensive understanding of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide .


properties

IUPAC Name

2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-2-4-16(12-20)19(17(21)10-18)11-13-5-3-6-15(9-13)14-7-8-14/h1,3,5-6,9,14,16,20H,4,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYPEXRKSIURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)N(CC1=CC(=CC=C1)C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide

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